methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate
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Overview
Description
Methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the piperidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Boc Protecting Group: The amino group on the piperidine ring is protected by reacting it with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures the amino group is protected during subsequent reactions.
Esterification: The carboxyl group on the piperidine ring is esterified by reacting it with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Ester Hydrolysis: The methyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Ester Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for ester hydrolysis.
Major Products Formed
Substitution Reactions: Various substituted piperidine derivatives.
Deprotection Reactions: Free amine derivatives.
Ester Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly in the development of treatments for neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The active amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,4S)-4-amino-piperidine-2-carboxylate: Lacks the Boc protecting group, making it more reactive but less stable.
Methyl (2S,4S)-4-((benzyloxycarbonyl)amino)piperidine-2-carboxylate: Contains a benzyloxycarbonyl (Cbz) protecting group instead of Boc, offering different reactivity and stability profiles.
Methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate: Similar structure but with a pyrrolidine ring instead of piperidine, affecting its chemical properties and reactivity.
Uniqueness
Methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate is unique due to its combination of stability provided by the Boc protecting group and the reactivity of the piperidine ring. This makes it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
methyl (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-5-6-13-9(7-8)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLGJWJSCISLPZ-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC(C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN[C@@H](C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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